molecular formula C9H14O B14439972 Acetaldehyde, cycloheptylidene- CAS No. 79405-30-4

Acetaldehyde, cycloheptylidene-

Cat. No.: B14439972
CAS No.: 79405-30-4
M. Wt: 138.21 g/mol
InChI Key: CSDNDMWRNSUNKX-UHFFFAOYSA-N
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Description

Acetaldehyde, cycloheptylidene- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a cycloheptylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetaldehyde, cycloheptylidene- can be synthesized through several methods. One common approach involves the oxidation of primary alcohols. For instance, the oxidation of cycloheptyl alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the double bond in cycloheptylidene is cleaved to form the aldehyde .

Industrial Production Methods

In an industrial setting, the production of acetaldehyde, cycloheptylidene- can be achieved through the catalytic dehydrogenation of cycloheptyl alcohol. This process typically involves the use of metal catalysts such as copper or silver at elevated temperatures to facilitate the removal of hydrogen and formation of the aldehyde.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, cycloheptylidene- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines for imine formation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Imines and other derivatives

Mechanism of Action

The mechanism by which acetaldehyde, cycloheptylidene- exerts its effects involves its interaction with various molecular targets. The carbonyl group in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of imines or other derivatives . This reactivity is crucial for its role in organic synthesis and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetaldehyde, cycloheptylidene- is unique due to its combination of an aldehyde functional group with a cycloheptylidene ring. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.

Properties

CAS No.

79405-30-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-cycloheptylideneacetaldehyde

InChI

InChI=1S/C9H14O/c10-8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2

InChI Key

CSDNDMWRNSUNKX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=CC=O)CC1

Origin of Product

United States

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